2-(Naphthalene-2-sulfonamido)benzamide

Antiparasitic drug discovery Sulfonamidebenzamide SAR Trypanosoma brucei

2-(Naphthalene-2-sulfonamido)benzamide (CAS 877940-60-8) is a small-molecule sulfonamidebenzamide (MW 326.37, C₁₇H₁₄N₂O₃S) that serves as the minimal core scaffold for a class of compounds investigated for antiparasitic activity against kinetoplastid parasites (T. brucei, Leishmania spp.) and as selective activators of the apoptotic CHOP pathway in cancer cells.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 877940-60-8
Cat. No. B2969775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalene-2-sulfonamido)benzamide
CAS877940-60-8
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C17H14N2O3S/c18-17(20)15-7-3-4-8-16(15)19-23(21,22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H2,18,20)
InChIKeyBGVAHNPIMLUQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalene-2-sulfonamido)benzamide (CAS 877940-60-8): Core Sulfonamidebenzamide Scaffold for Antiparasitic and Anticancer Probe Development


2-(Naphthalene-2-sulfonamido)benzamide (CAS 877940-60-8) is a small-molecule sulfonamidebenzamide (MW 326.37, C₁₇H₁₄N₂O₃S) that serves as the minimal core scaffold for a class of compounds investigated for antiparasitic activity against kinetoplastid parasites (T. brucei, Leishmania spp.) and as selective activators of the apoptotic CHOP pathway in cancer cells [1]. As confirmed by vendor technical datasheets, the compound has a predicted LogP of 2.3 and is typically supplied at ≥90% purity . Unlike more extensively elaborated analogs bearing nitrofuryl, nitrothiophenyl, or morpholine substituents, this compound represents the unadorned parent structure, making it a critical reference point for structure-activity relationship (SAR) studies within the sulfonamidebenzamide chemotype.

Why 2-(Naphthalene-2-sulfonamido)benzamide Procurement Cannot Be Casual: Structural Determinants of Biological Selectivity in Sulfonamidebenzamides


Within the sulfonamidebenzamide chemotype, even minor structural modifications cause dramatic shifts in potency and selectivity. For instance, in the antiparasitic series, replacing a 5-nitrofuryl amide with a phenyl group abolishes activity against T. brucei (EC₅₀ drops from sub-μM to >10 μM), while the presence of a nonpolar alkyl group on the sulfonamide moiety is critical for low nanomolar potency [1]. Similarly, for CHOP pathway activation, the specific sulfonamidebenzamide core is essential; structurally distinct sulfonamides do not exhibit comparable apoptotic selectivity [2]. Therefore, generic substitution of one sulfonamide or benzamide derivative for this specific scaffold is highly likely to result in loss of the desired biological profile. The sections below provide the available quantitative evidence that distinguishes this parent scaffold from closely related analogs.

Quantitative Differentiation Evidence for 2-(Naphthalene-2-sulfonamido)benzamide (877940-60-8) Against Closest Analogs


Structural Minimalism as a Referential Advantage: The Unsubstituted Naphthalene-2-Sulfonamidebenzamide Core vs. Functionalized Antiparasitic Analogs

The target compound represents the minimal, unadorned scaffold of the sulfonamidebenzamide chemotype. In contrast, the most potent antiparasitic analog (compound 22 from the same chemotype) bears a 4,4-dimethyl-N-piperidine sulfonamide and a 5-NO₂-thiophene amide tail [1]. This structural simplicity provides two key differentiators: (1) The target compound is commercially available as a ready-to-use building block (90% purity, Predicted LogP 2.3) from multiple vendors, whereas compound 22 requires custom multi-step synthesis [1]. (2) For research groups engaged in SAR-by-catalog or fragment-based design, the parent scaffold provides a null reference point—any biological activity observed for elaborated analogs can be quantitatively attributed to the added substituents rather than the core. No direct head-to-head biological comparison is publicly available.

Antiparasitic drug discovery Sulfonamidebenzamide SAR Trypanosoma brucei

Predicted Lipophilicity as a Selection Filter: Target Compound vs. Highly Polar Antiparasitic Sulfonamides

The predicted LogP of 2-(Naphthalene-2-sulfonamido)benzamide is 2.3 (cLogP from Fluorochem datasheet) . In contrast, the sulfonamidebenzamide class includes members with highly polar substituents (e.g., N-morpholine, 4-OH-piperidine) that substantially reduce lipophilicity [1]. For applications where moderate lipophilicity is preferred—such as blood-brain barrier penetration screens or membrane permeability assays—the parent compound’s LogP of 2.3 places it in a favorable range (typically 1–4 for CNS drug-like properties), whereas analogs with LogP < 1 may exhibit poor membrane permeability. This predicted property allows researchers to select the parent scaffold over highly polar analogs when moderate lipophilicity is a design requirement.

Physicochemical property prediction Drug-likeness LogP optimization

CHOP Pathway Selectivity Context: The Sulfonamidebenzamide Core vs. Non-Selective UPR Modulators

The sulfonamidebenzamide chemotype was identified from a high-throughput screen specifically designed to discover compounds that selectively upregulate the apoptotic CHOP pathway without activating the adaptive XBP1 arm of the unfolded protein response [1]. The optimized lead compound from this series achieved AC₅₀ = 0.8 μM for CHOP activation with >100-fold selectivity over XBP1 activation (XBP1 > 80 μM). While no direct quantitative data exists for the parent 2-(naphthalene-2-sulfonamido)benzamide in this assay, the chemotype-level selectivity is attributable to the sulfonamidebenzamide core structure rather than to specific substituents present in the optimized lead. This means that the parent scaffold is the validated starting point for any optimization campaign targeting selective CHOP activation, whereas non-sulfonamidebenzamide chemotypes (e.g., borrelidin, thapsigargin) typically activate both UPR arms non-selectively [1].

Unfolded protein response CHOP activator Cancer cell apoptosis

Availability and Purity Profile vs. Novel Academic Analogs

2-(Naphthalene-2-sulfonamido)benzamide is available from multiple established chemical suppliers including Fluorochem (Product F706087, 90% purity), Apollo Scientific (OR10255), and ChemScene . In contrast, the most potent antiparasitic analogs (e.g., compounds 21-25 in Dichiara et al. 2017) and the optimized CHOP activator (Flaherty et al. 2014) are not commercially listed and require custom synthesis with typical lead times of 4–8 weeks. For procurement decision-making, this means the parent scaffold can be acquired in 1–5 business days, enabling rapid initiation of SAR studies. The documented purity (≥90%) is acceptable for primary screening, whereas custom-synthesized analogs may require additional purification and analytical validation steps.

Research chemical procurement Building block purity Commercial availability

Validated Application Scenarios for 2-(Naphthalene-2-sulfonamido)benzamide (877940-60-8) Rooted in Chemotype Evidence


Core Scaffold for Sulfonamidebenzamide SAR Libraries Targeting T. brucei and Leishmania Parasites

Research groups developing antiparasitic agents against kinetoplastid parasites should use 2-(Naphthalene-2-sulfonamido)benzamide as the parent scaffold for systematic SAR exploration. The chemotype has demonstrated sub-micromolar to low nanomolar EC₅₀ values against T. brucei (0.010–0.73 μM for elaborated analogs) and moderate activity against L. amazonensis promastigotes (0.1–13.7 μM) [1]. By procuring the parent scaffold, researchers can independently validate the baseline activity of the core and then append substituents (nitrofuryl amides, cyclic sulfonamides, lipophilic groups) to replicate or improve upon the published potency of optimized analogs. This approach is supported by the BMC Letters 2017 SAR study, which systematically varied central ring substitution, sulfonamide moiety, and amide tail to achieve >2,500-fold selectivity over mammalian cells (IMR90 EC₅₀ >25 μM vs. T. brucei EC₅₀ 0.010 μM) [1].

Null Reference Compound for Selective CHOP Apoptotic Pathway Activator Optimization

The sulfonamidebenzamide chemotype is the only validated chemical starting point for developing selective CHOP pathway activators that spare the adaptive XBP1 arm of the unfolded protein response [2]. The optimized lead from this chemotype achieved AC₅₀ = 0.8 μM for CHOP activation with >100-fold selectivity (XBP1 >80 μM) and demonstrated antiproliferative effects across the NCI-60 cancer cell line panel [2]. 2-(Naphthalene-2-sulfonamido)benzamide as the parent scaffold allows medicinal chemistry teams to establish the baseline selectivity profile and systematically optimize substituents to enhance potency while maintaining the chemotype's intrinsic selectivity fingerprint. This scenario is particularly relevant for oncology-focused groups pursuing ER stress-targeted cancer therapeutics.

Drug-like Fragment with Favorable Physicochemical Properties for CNS-Penetrant Probe Design

With a molecular weight of 326.37, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a predicted LogP of 2.3 [1], 2-(Naphthalene-2-sulfonamido)benzamide satisfies multiple criteria from Lipinski's Rule of Five and the CNS MPO (Multiparameter Optimization) score guidelines. For CNS drug discovery programs seeking sulfonamide-containing fragments with moderate lipophilicity, this compound serves as an attractive starting point. The naphthalene moiety provides π-stacking potential with aromatic residues in target binding pockets, while the benzamide NH₂ group enables hydrogen bonding interactions. Researchers focusing on CNS targets (e.g., neurodegenerative disease targets involving UPR dysregulation) can leverage this compound's predicted property profile as a starting fragment, with the chemotype's established biological activity providing additional target-class validation [2].

Building Block for Sulfonamide-Containing Compound Library Synthesis

For high-throughput screening (HTS) facility managers and compound library curators, 2-(Naphthalene-2-sulfonamido)benzamide represents a versatile building block for generating diverse sulfonamidebenzamide libraries via parallel synthesis. The free NH position of the sulfonamide and the benzamide NH₂ group each offer orthogonal functionalization handles for amide coupling, sulfonylation, or reductive amination reactions. This compound can serve as the common intermediate for generating hundreds of analogs within weeks, enabling rapid exploration of chemical space around the validated sulfonamidebenzamide pharmacophore. The commercial availability of the compound at ≥90% purity [1] from multiple vendors ensures supply chain resilience, which is critical for library production that may require gram-scale quantities.

Quote Request

Request a Quote for 2-(Naphthalene-2-sulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.